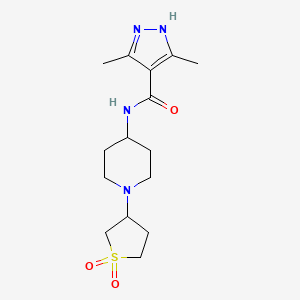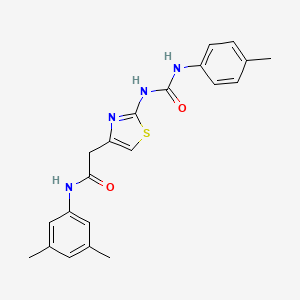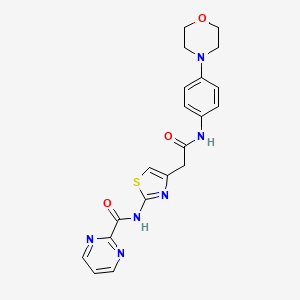
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H24N4O3S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Receptor Antagonism
Research has demonstrated the significance of molecular interactions between certain pyrazole derivatives and cannabinoid receptors, specifically the CB1 receptor. For instance, studies employing computational methods like AM1 molecular orbital method and comparative molecular field analysis (CoMFA) have elucidated the conformational preferences and energetic stability of these compounds, shedding light on their binding and antagonist activities at the CB1 receptor. Such insights are invaluable for the development of pharmacophores and three-dimensional quantitative structure-activity relationship (3D-QSAR) models, aiding in the rational design of receptor ligands with tailored properties (Shim et al., 2002).
Structure-Activity Relationships (SAR)
The exploration of structure-activity relationships (SAR) is fundamental in medicinal chemistry. By modifying the chemical structure of pyrazole derivatives, researchers have identified key structural requirements for potent and selective antagonism at the CB1 receptor. Such modifications include adjustments to the phenyl ring, carboxamido group, and dichlorophenyl substituent on the pyrazole ring. This systematic approach has led to the identification of compounds with enhanced potency and selectivity, offering potential therapeutic applications and serving as valuable pharmacological probes (Lan et al., 1999).
Virtual Screening and Pharmacokinetic Characterization
Advancements in virtual screening techniques have enabled the identification of novel compounds targeting specific receptors, such as the urokinase receptor (uPAR). Studies incorporating synthesis, biochemical assays, and pharmacokinetic characterization have led to the discovery of compounds with promising therapeutic potentials, such as those exhibiting inhibitory effects on cell invasion, migration, and angiogenesis. The integration of virtual screening with traditional medicinal chemistry approaches facilitates the rapid identification and optimization of lead compounds for further development (Wang et al., 2011).
properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-10-14(11(2)18-17-10)15(20)16-12-3-6-19(7-4-12)13-5-8-23(21,22)9-13/h12-13H,3-9H2,1-2H3,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVHNMGIJLPAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713602.png)
![3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B2713603.png)



![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide](/img/structure/B2713612.png)
![6-[5-(4-Oxopyrido[1,2-a]pyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2713613.png)


![5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2713619.png)
![2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2713620.png)


![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2713624.png)